N-(2-benzylsulfanylethyl)propanamide

説明

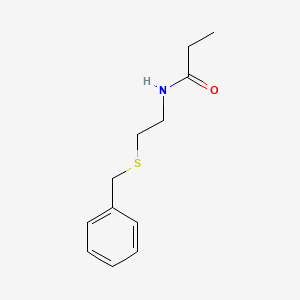

N-(2-Benzylsulfanylethyl)propanamide is a propanamide derivative featuring a benzylsulfanyl ethyl substituent. Its structure combines a thioether linkage (benzylsulfanyl) with an ethyl spacer and a terminal propanamide group.

特性

IUPAC Name |

N-(2-benzylsulfanylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-2-12(14)13-8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJHDKWZLQCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N-(2-benzylsulfanylethyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromoethyl benzyl sulfide with propanamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the condensation of benzyl mercaptan with 2-chloroethyl propanamide under basic conditions. This reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

化学反応の分析

Types of Reactions

N-(2-benzylsulfanylethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(2-benzylsulfanylethyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

作用機序

The mechanism of action of N-(2-benzylsulfanylethyl)propanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The amide moiety may also play a role in binding to biological targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural analogs of N-(2-benzylsulfanylethyl)propanamide, highlighting differences in substituents and functional groups:

Key Observations:

- Thioether vs.

- Aromatic Substituents : The benzylsulfanyl group in the target compound contrasts with methoxybenzenethio (e.g., ) or pyridyl groups (e.g., ), which influence electronic properties and solubility.

Physicochemical Properties

- Melting Points: notes that propanamide precursors and products exhibit distinct melting points post-reaction (e.g., citrate-capped LCMO derivatives) . This underscores the importance of functional groups in crystallinity.

- Solubility : Thioether groups (as in the target compound) may confer moderate lipophilicity compared to polar sulfonamides or charged hydroxamic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。